![molecular formula C20H15BrN4OS B2741787 N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide CAS No. 896282-78-3](/img/structure/B2741787.png)
N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15BrN4OS and its molecular weight is 439.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-bromophenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide, a compound with the CAS number 896282-78-3, has garnered attention for its potential biological activities. This article reviews the synthesis, molecular characteristics, and biological activity of this compound, emphasizing its antimicrobial and anticancer properties.
Molecular Characteristics
The molecular formula of this compound is C20H15BrN4OS, with a molecular weight of 439.3 g/mol. Its structure includes a bromophenyl group and an imidazo[1,2-b]pyridazin moiety, which are significant for its biological activity.
Property | Value |
---|---|
CAS Number | 896282-78-3 |
Molecular Formula | C20H15BrN4OS |
Molecular Weight | 439.3 g/mol |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the imidazo[1,2-b]pyridazine core followed by the attachment of the thioacetamide and bromophenyl substituents. Detailed methods for synthesis are documented in various studies focusing on related compounds.
Antimicrobial Activity
Research has indicated that compounds containing imidazo[1,2-b]pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli.
A study highlighted that compounds with halogenated phenyl groups showed enhanced lipophilicity, facilitating better membrane penetration and antimicrobial efficacy. In particular:
- Gram-positive bacteria : Effective against S. aureus and methicillin-resistant strains.
- Gram-negative bacteria : Moderate effectiveness against E. coli.
Bacterial Strain | Activity Level |
---|---|
Staphylococcus aureus | High |
Methicillin-resistant S. aureus | High |
Escherichia coli | Moderate |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, studies have demonstrated its efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through assays such as Sulforhodamine B (SRB).
Key findings include:
- Significant cytotoxicity observed at specific concentrations.
- Mechanistic studies suggest involvement in apoptosis pathways.
Case Studies
- Antimicrobial Screening : A series of newly synthesized derivatives were screened for their antimicrobial activity against E. coli and S. aureus. The study confirmed that compounds with bromine substituents exhibited superior activity compared to their non-halogenated counterparts.
- Anticancer Efficacy : In a comparative study involving several imidazo[1,2-a]pyridine derivatives, this compound showed promising results in inhibiting cancer cell proliferation in vitro.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS/c21-15-6-8-16(9-7-15)22-19(26)13-27-20-11-10-18-23-17(12-25(18)24-20)14-4-2-1-3-5-14/h1-12H,13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARCTYBQARDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)SCC(=O)NC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.